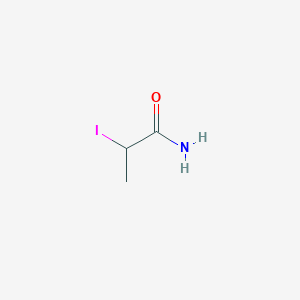

2-Iodopropanamide

描述

Significance and Role in Contemporary Organic Chemistry

In modern organic synthesis, 2-iodopropanamide serves as a versatile building block and reactive intermediate. Its significance stems primarily from the presence of the carbon-iodine bond at the α-position to the amide carbonyl. The electron-withdrawing nature of the amide group and the high polarizability and leaving group ability of the iodide atom make the α-carbon susceptible to both nucleophilic substitution and the formation of radical species.

A key role of this compound is as an alkylating agent. However, its applications have expanded into more complex transformations. Research has demonstrated its utility in radical reactions. For instance, studies on reactions in aqueous media have utilized derivatives like N,N-Diallyl-2-iodopropanamide in triethylborane-induced atom transfer radical cyclization. kyoto-u.ac.jp In these processes, an iodine atom transfer from the amide to a radical intermediate is a facile and rapid step, which helps to suppress side reactions and allows for the efficient synthesis of complex cyclic structures such as γ-lactones. kyoto-u.ac.jp

Furthermore, α-haloamides, including the iodo-variant, are increasingly used as latent enolate precursors in catalytic asymmetric reactions. acs.org This approach avoids the harsh conditions often required for traditional enolate formation. By carefully designing the amide group and using a suitable catalyst, direct catalytic asymmetric Mannich-type reactions of α-halo amides can be achieved with high stereoselectivity. acs.org The tolerance of the α-iodo substituent in such reactions highlights the compound's utility in constructing stereochemically rich molecules. acs.org

Historical Context of Related Alpha-Haloamides in Synthesis

Alpha-haloamides belong to the broader class of α-halogenated carbonyl compounds, which have long been fundamental reagents in organic synthesis. acs.org Historically, their primary application was as straightforward electrophiles in substitution reactions with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond (C-X) follows the general trend I > Br > Cl > F, making iodoamides the most reactive in this class for nucleophilic displacement.

The utility of α-haloamides has evolved significantly over time. Beyond simple alkylations, they became recognized as valuable precursors for synthesizing important heterocyclic scaffolds. A notable historical application is in the synthesis of β-lactams, the core structural motif of penicillin and other antibiotics. nih.gov Intramolecular alkylation of α-haloamides derived from α-amino acids proved to be a viable route to these strained four-membered rings. nih.gov

More recently, the synthetic potential of α-haloamides has been greatly expanded through their participation in transition metal-catalyzed reactions. nih.gov They have been widely employed as organic electrophiles in cross-coupling reactions to form C-C bonds, a cornerstone of modern synthetic chemistry. The development of radical-mediated transformations has further broadened their scope, enabling cyclization reactions and other complex bond formations that are complementary to traditional ionic pathways. kyoto-u.ac.jpnih.gov

Scope and Research Trajectories

Current and future research involving this compound and related α-haloamides is focused on developing more efficient, selective, and complex molecular syntheses. One major trajectory is the continued exploration of these compounds in asymmetric catalysis. The ability to use α-haloamides as prochiral nucleophiles (latent enolates) in reactions with electrophiles offers a powerful strategy for synthesizing enantioenriched halogenated molecules, which are valuable intermediates for pharmaceuticals and materials. acs.org

Another significant area of research is their use in domino or cascade reactions. These processes, where multiple bond-forming events occur in a single operation, provide rapid access to molecular complexity. For example, N-alkoxy α-haloamides have been used in domino aza-Michael addition/intramolecular SN2 sequences to construct complex spiro-heterocycles like spirobarbiturate-pyrrolidinones under mild conditions. rsc.org

The application of this compound and its derivatives in materials science and chemical biology is also an emerging frontier. Patents have described the use of this compound in the chemical modification of macromolecules. google.com By reacting it with functional groups on polymers or biomolecules, it is possible to introduce new side chains, thereby tuning the chemical and physical properties of the materials for specific biomedical applications. google.com Future work will likely focus on harnessing the specific reactivity of the C-I bond to develop novel bioconjugation techniques and advanced functional materials.

Structure

3D Structure

属性

IUPAC Name |

2-iodopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6INO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSBEDINHRIOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322779 | |

| Record name | 2-iodopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19221-80-8 | |

| Record name | NSC402023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodopropanamide

Established Laboratory-Scale Synthesis Routes

The preparation of 2-iodopropanamide in a laboratory setting is most commonly achieved through halogen exchange reactions, a testament to the efficiency and simplicity of this method.

The Finkelstein reaction stands as a classic and effective method for the synthesis of alkyl iodides from alkyl chlorides or bromides. wikipedia.orgbyjus.com This SN2 reaction involves the exchange of a halogen atom for an iodide ion. wikipedia.org The synthesis of this compound from 2-bromopropionamide is a prime example of this reaction's utility. rsc.org

The choice of solvent is critical for driving the Finkelstein reaction to completion. Acetone (B3395972) is a commonly used solvent because sodium iodide (NaI) is soluble in it, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are not. wikipedia.orgbyjus.com This poor solubility of the byproduct salt causes it to precipitate out of the solution, shifting the equilibrium of the reaction towards the formation of the desired alkyl iodide according to Le Chatelier's principle. wikipedia.org

In a typical procedure, a solution of sodium iodide in acetone is prepared, to which 2-bromopropionamide is added. rsc.org The reaction mixture is then stirred at room temperature. rsc.org Besides acetone, other polar aprotic solvents like dimethyl formamide (B127407) (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO) can also be employed for halogen exchange reactions. wikipedia.org

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | 2-Bromopropionamide |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Temperature | Room Temperature |

To maximize the yield and purity of this compound, optimization of reaction parameters is essential. Key parameters include the stoichiometry of the reactants, the reaction temperature, and the duration of stirring.

In a documented synthesis, 2-bromopropionamide was reacted with 1.5 equivalents of sodium iodide. rsc.org The use of an excess of the iodide salt helps to push the equilibrium towards the product side. wikipedia.org The reaction was allowed to proceed for 17 hours with stirring to ensure complete conversion. rsc.org While this specific reaction was conducted at room temperature, temperature can be a crucial parameter to control in SN2 reactions to manage reaction rates and minimize side reactions.

Table 2: Optimized Parameters for this compound Synthesis

| Parameter | Optimized Value |

| Stoichiometry (NaI:2-Bromopropionamide) | 1.5 : 1.0 |

| Stirring Time | 17 hours |

While the Finkelstein reaction is a standard method, other approaches for forming carbon-iodine bonds exist in organic synthesis. These can include the reaction of alcohols with hydroiodic acid or other iodinating agents, or the addition of iodine to alkenes. However, for a substrate like propanamide, the halogen exchange from a more readily available 2-halopropanamide is often the most direct and efficient route.

Halogen Exchange Reactions (e.g., from 2-Bromopropionamide)

Reaction Conditions and Solvent Systems (e.g., Sodium Iodide in Acetone)

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with different properties and potential applications. One common modification is the substitution at the amide nitrogen.

The synthesis of N-substituted 2-iodopropanamides would typically involve a two-step process. First, the corresponding N-substituted 2-bromopropanamide (B1266602) would be synthesized, followed by a halogen exchange reaction as described above.

For the synthesis of a compound like N,N-diallyl-2-iodopropanamide, one would start with the N,N-diallylation of 2-bromopropionamide. This can be achieved by reacting 2-bromopropionamide with an allyl halide, such as allyl chloride, in the presence of a base. google.com The resulting N,N-diallyl-2-bromopropanamide would then undergo a Finkelstein reaction with sodium iodide in acetone to yield the final product, N,N-diallyl-2-iodopropanamide.

The synthesis of N,N-diallyl amines can be achieved through the reaction of a primary or secondary amine with an allyl halide. google.compatsnap.com For instance, 3-(N,N-diallyl)amino-4-methoxyacetanilide is synthesized by reacting 3-amino-4-methoxyacetanilide with allyl chloride. google.com This general principle can be applied to the synthesis of N-substituted amides as well.

Stereoselective Synthesis Approaches to Chiral 2-Iodopropanamides

The creation of specific chiral forms of 2-iodopropanamides is crucial for their application in pharmaceuticals and other biologically active compounds. Several methods have been developed to control the stereochemistry during synthesis, ensuring the production of the desired enantiomer.

One established method involves a "chiral pool" approach, starting with an already chiral molecule. bccollegeasansol.ac.in For example, the naturally occurring amino acid L-alanine can be converted to (S)-2-iodopropanoic acid. This transformation typically involves a double inversion of stereochemistry at the chiral center, often through an iodide intermediate. bccollegeasansol.ac.in This chiral acid can then be reacted with an amine to form the desired chiral this compound. Similarly, starting with L-lactic acid, a conversion to L-alanine can be achieved, which then serves as a precursor. bccollegeasansol.ac.in

Another significant strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach allows for the selective formation of one enantiomer over the other. bccollegeasansol.ac.in

Asymmetric catalysis provides a powerful and efficient route to chiral molecules. In this approach, a small amount of a chiral catalyst is used to steer the reaction towards the formation of a specific enantiomer. For the synthesis of chiral amides, various catalytic systems have been explored. For instance, palladium-catalyzed reactions have been successfully used for the enantioselective C-H functionalization of propanamides to create chiral products. rsc.orgnsf.gov The use of chiral ligands, such as derivatives of BINOL (1,1'-bi-2-naphthol), can effectively control the stereoselectivity of these transformations. acs.orgnih.gov Furthermore, enzymatic resolutions, which utilize enzymes to selectively react with one enantiomer in a racemic mixture, offer a highly specific method for obtaining chiral compounds. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable chemical processes. numberanalytics.com This involves a focus on minimizing waste, using safer solvents, improving energy efficiency, and employing catalytic methods. sioc-journal.cnucl.ac.uk

Solvent Selection for Environmentally Benign Syntheses

Solvents are a major contributor to the environmental impact of chemical reactions. ucl.ac.ukresearchgate.net Traditional solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are often used in amide synthesis but are associated with health and environmental hazards. ucl.ac.ukresearchgate.net

Green chemistry encourages the use of safer, more sustainable alternatives. nsf.gov Water is an ideal green solvent as it is non-toxic, abundant, and safe. nsf.gov Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as excellent alternatives to traditional chlorinated and polar aprotic solvents. nih.govresearchgate.netacs.org Other greener options include propylene (B89431) carbonate and dimethyl carbonate. nih.govnsf.gov In some cases, solvent-free reaction conditions, such as mechanochemical synthesis (grinding) or direct heating of reactants, can be employed to completely eliminate solvent-related waste. numberanalytics.comscispace.com

Table 1: Comparison of Solvents for Amide Synthesis

| Solvent | Green Chemistry Classification | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Undesirable | Toxic, volatile organic compound (VOC). ucl.ac.ukresearchgate.net |

| N,N-Dimethylformamide (DMF) | Undesirable | Reprotoxic concerns, high boiling point. ucl.ac.ukresearchgate.net |

| Water | Recommended | Non-toxic, safe, and sustainable. nsf.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-based, lower toxicity than many traditional solvents. researchgate.netnsf.gov |

| Cyclopentyl Methyl Ether (CPME) | Recommended | Greener and safer alternative to many organic solvents. nih.govacs.org |

| Solvent-Free | Highly Recommended | Eliminates solvent waste and associated hazards. numberanalytics.comscispace.com |

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org A high atom economy indicates that less waste is generated. rsc.org

The synthesis of this compound can be approached through various routes with differing atom economies. For example, a multi-step synthesis involving the activation of a carboxylic acid with a stoichiometric coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride generates significant byproduct waste, resulting in low atom economy. catalyticamidation.info

In contrast, addition reactions and catalytic processes generally exhibit higher atom economy. wikipedia.orgrsc.org A direct catalytic amidation of 2-iodopropanoic acid with ammonia (B1221849) would be highly atom-economical, as the only byproduct is water. catalyticamidation.info The ideal scenario is a reaction with 100% atom economy, where all reactant atoms are converted into the desired product. libretexts.orgjocpr.com

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Byproducts |

|---|---|---|---|

| Stoichiometric Amidation | RCOOH + R'NH₂ + Coupling Reagent → RCONHR' | Low | Stoichiometric waste from coupling reagent. catalyticamidation.info |

| Direct Catalytic Amidation | RCOOH + R'NH₂ --(Catalyst)--> RCONHR' + H₂O | High | Water is the only byproduct. catalyticamidation.info |

| Addition Reaction | A + B → C | 100% (Ideal) | None. rsc.org |

Catalytic Approaches in this compound Preparation

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. mpg.de

For the synthesis of this compound, several catalytic strategies can be employed. Boric acid and various arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. scispace.comorganic-chemistry.org These reactions often proceed under mild conditions and can be highly efficient, avoiding the need for stoichiometric activating agents. ucl.ac.ukorganic-chemistry.org

Enzymatic catalysis offers another green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds with high selectivity and under mild, anhydrous conditions. nih.govrsc.org This biocatalytic approach is highly efficient and can produce pure amides without extensive purification. nih.gov

Transition metal catalysts, including those based on palladium, have been developed for various amidation reactions. numberanalytics.com For instance, palladium-catalyzed C-H iodination could be a potential, though challenging, route for the direct synthesis of this compound from a propanamide precursor. rsc.org Similarly, ruthenium catalysts have been used for the dehydrogenative coupling of alcohols and amines to form amides. These catalytic methods represent a significant step towards more sustainable and efficient chemical manufacturing. catalyticamidation.info

Chemical Reactivity and Transformation Pathways of 2 Iodopropanamide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. byjus.com In the context of 2-iodopropanamide, the carbon atom bonded to the iodine is the electrophilic center, and the iodide ion is the leaving group.

The reactivity of this compound in nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate itself. These reactions can proceed through different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). youtube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a one-step, concerted process where the nucleophile attacks as the leaving group departs. youtube.comchemguide.co.uk Given that this compound is a secondary halide, it can potentially undergo substitution via either mechanism, or a mixture of both. chemguide.co.ukchemguide.co.uk

Mechanism and Scope of Iodine Displacement

The displacement of iodine in this compound involves the breaking of the carbon-iodine (C-I) bond and the formation of a new bond between the carbon and the incoming nucleophile. savemyexams.com The C-I bond is polarized, making the carbon atom electron-deficient and susceptible to attack by a nucleophile. The iodide ion is an excellent leaving group because it is a weak base, meaning it can stabilize the negative charge it acquires upon departure. byjus.com

The mechanism of iodine displacement can be either SN1 or SN2.

SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the iodine atom (backside attack). libretexts.org This leads to a transition state where both the nucleophile and the iodine are partially bonded to the carbon. libretexts.org The reaction proceeds with an inversion of stereochemistry at the chiral center. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile. libretexts.org

SN1 Mechanism: An SN1 reaction involves the initial, slow step of the C-I bond breaking to form a planar carbocation intermediate. chemguide.co.uk The nucleophile can then attack this carbocation from either face, leading to a racemic or partially racemized mixture of products. The rate of an SN1 reaction is dependent only on the concentration of the this compound. msu.edu

The choice between SN1 and SN2 pathways is influenced by factors such as the solvent and the nucleophile's strength. Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents favor SN1 reactions. Strong nucleophiles favor the SN2 mechanism.

Reactivity with Various Nucleophiles

This compound can react with a wide range of nucleophiles. The reactivity of a nucleophile is its ability to donate its electron pair to form a new covalent bond. byjus.com Generally, nucleophilicity increases with negative charge and basicity. byjus.com For instance, a negatively charged nucleophile is more potent than its neutral conjugate acid (e.g., OH- is a stronger nucleophile than H2O). byjus.com

The table below summarizes the expected reactivity of this compound with different classes of nucleophiles.

| Nucleophile Type | Example(s) | Expected Product(s) |

| Oxygen Nucleophiles | Hydroxide (OH⁻), Alkoxides (RO⁻), Water (H₂O), Alcohols (ROH) | Alcohols, Ethers |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃), Amines (RNH₂, R₂NH, R₃N) | Amines |

| Sulfur Nucleophiles | Hydrosulfide (HS⁻), Thiolates (RS⁻) | Thiols, Thioethers |

| Halide Nucleophiles | Chloride (Cl⁻), Bromide (Br⁻) | 2-Chloropropanamide, 2-Bromopropanamide (B1266602) |

| Carbon Nucleophiles | Cyanide (CN⁻), Acetylides (RC≡C⁻) | Nitriles, Alkynes |

This table is generated based on general principles of nucleophilic substitution reactions.

The rate of reaction is significantly influenced by the nucleophile's strength. openstax.org Stronger nucleophiles will react more rapidly in SN2 reactions.

Regioselectivity and Stereochemical Outcomes in Substitution

Regioselectivity refers to the preference of a reaction to occur at a particular site in a molecule when multiple possibilities exist. masterorganicchemistry.com In the case of this compound, nucleophilic attack is highly regioselective for the carbon atom bearing the iodine, as it is the most electrophilic center.

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. When a reaction occurs at a chiral center, as in this compound, the stereochemical outcome is of great importance.

SN2 Reactions: As previously mentioned, SN2 reactions proceed with a complete inversion of configuration at the chiral center. youtube.com This is a direct consequence of the backside attack by the nucleophile. libretexts.org

SN1 Reactions: SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either side. This typically leads to racemization , the formation of an equal mixture of both enantiomers. However, complete racemization is not always observed, and sometimes a slight excess of the inversion product is formed.

The specific stereochemical outcome will depend on the exact reaction conditions and the relative contributions of the SN1 and SN2 pathways.

Radical Reactions

In addition to nucleophilic substitution, this compound can participate in radical reactions. These reactions involve intermediates with unpaired electrons, known as free radicals.

Atom Transfer Radical Cyclization (ATRC) Pathways

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds. mdpi.comwarwick.ac.uk In this process, a radical is generated by the transfer of a halogen atom from an organic halide to a transition metal catalyst. warwick.ac.uk This radical can then undergo an intramolecular cyclization onto a tethered unsaturated group, such as an alkene or alkyne. mdpi.com The resulting cyclized radical is then trapped by a halogen atom from the oxidized metal catalyst, regenerating the catalyst and forming the final product. warwick.ac.uk

The general mechanism for a transition metal-catalyzed ATRC involves the following steps: mdpi.com

Initiation: A transition metal complex in a lower oxidation state reacts with the alkyl halide (e.g., this compound) to generate a radical and the metal complex in a higher oxidation state.

Cyclization: The generated radical undergoes an intramolecular addition to a double or triple bond.

Termination: The cyclized radical abstracts a halogen atom from the oxidized metal complex to form the product and regenerate the active catalyst.

This method is advantageous as it often proceeds under mild conditions and can be used to synthesize a variety of heterocyclic structures, such as γ-lactams. mdpi.compreprints.org The stereoselectivity of ATRC reactions can be controlled, in some cases, by using engineered enzymes like cytochromes P450. nih.gov

Triethylborane (B153662) (Et₃B), in the presence of a small amount of oxygen, is an efficient initiator for radical reactions. nih.govatamanchemicals.com It is capable of generating radicals from alkyl iodides under mild conditions, even in aqueous media. nih.govkyoto-u.ac.jp

In the context of this compound, triethylborane can induce atom transfer radical cyclization. For instance, N,N-diallyl-2-iodopropanamide has been shown to undergo triethylborane-induced radical cyclization in water. kyoto-u.ac.jp The reaction proceeds through the generation of a radical at the carbon bearing the iodine, which then cyclizes onto one of the allyl groups. The use of water as a solvent can have a significant positive effect on the yield of the desired cyclized product. kyoto-u.ac.jp

Triethylborane-induced radical reactions have also been utilized for the synthesis of alkenes from alkyl iodides and for intermolecular addition reactions. organic-chemistry.orgnih.gov

The table below provides a summary of the key aspects of these reaction pathways.

| Reaction Type | Key Features |

| Nucleophilic Substitution (SN2) | One-step, bimolecular, inversion of stereochemistry, favored by strong nucleophiles and polar aprotic solvents. youtube.comlibretexts.org |

| Nucleophilic Substitution (SN1) | Two-step, unimolecular, racemization, favored by weak nucleophiles and polar protic solvents. msu.edu |

| Atom Transfer Radical Cyclization (ATRC) | Involves radical intermediates, catalyzed by transition metals, forms cyclic products. warwick.ac.ukmdpi.com |

| Triethylborane-Induced Radical Reactions | Initiated by Et₃B/O₂, proceeds under mild conditions, can be performed in aqueous media. nih.govkyoto-u.ac.jp |

Solvent Effects in Aqueous Media Radical Reactions

The solvent environment plays a crucial role in directing the pathways of radical reactions, and this is particularly true for reactions conducted in aqueous media. canada.carsc.org While it was once a common belief that radical reactions were largely insensitive to solvent effects, it is now understood that solvents can significantly influence the kinetics and outcomes of these reactions. canada.carsc.org

In the context of radical reactions involving compounds like this compound, water can exert powerful solvent effects. kyoto-u.ac.jp Polar, protic solvents such as water and alcohols can stabilize ions and transition states through strong intermolecular forces like hydrogen bonding. libretexts.org For instance, the rate of some unimolecular radical reactions can be substantially higher in water compared to non-polar solvents. canada.ca This is attributed to the stronger solvation of polar products or intermediates by hydrogen-bond-donating (HBD) solvents. canada.ca Conversely, other radical reactions may be retarded in polar solvents if the starting radical is more strongly solvated than the subsequent intermediates or products. canada.ca

The polarity of the solvent can influence the rate of both S(_N)1 and S(_N)2 reactions, with more polar solvents generally favoring ionization and thus promoting S(_N)1 pathways. libretexts.org The dielectric constant is a key property in this regard, with solvents like water, alcohols, and dimethyl sulfoxide (B87167) (DMSO) being highly polar. libretexts.org

The choice of solvent is therefore a critical parameter in designing radical syntheses to achieve desired product yields and avoid unexpected reaction pathways. canada.carsc.org The growing interest in performing organic reactions in water stems from its non-toxic and environmentally friendly nature, making the study of solvent effects in aqueous radical reactions an important area of research. mdpi.comnih.gov

Radical Addition Reactions (e.g., to Alkenes)

This compound can participate in radical addition reactions, particularly to alkenes. This type of reaction is a fundamental method for forming new carbon-carbon bonds. libretexts.orglibretexts.org The process is typically a chain reaction initiated by the formation of a radical species. libretexts.orgcsbsju.edu

In the presence of a radical initiator, the carbon-iodine bond in this compound can undergo homolytic cleavage to generate a 2-amidopropyl radical. This radical can then add across the double bond of an alkene. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbon radical intermediate, with the addition occurring in a way that forms the more stable radical. libretexts.orgmasterorganicchemistry.com

This radical addition process is particularly useful for the synthesis of macromolecules through polymerization, where the newly formed radical continues to add to subsequent alkene monomers in a chain reaction. libretexts.orgcsbsju.edu

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Radical Intermediates

Radical intermediates derived from compounds like this compound are valuable for the formation of new chemical bonds. The generation of a carbon-centered radical from this compound opens up pathways for constructing both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov

The formation of C-C bonds via radical intermediates is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. nih.govnumberanalytics.com Radical addition to alkenes and alkynes is a primary method for achieving this transformation. libretexts.org For instance, a radical generated from this compound can add to an alkene, forming a new C-C bond and another radical species that can propagate a chain reaction or be quenched. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, facilitating C-C bond formation through processes like desulfonylation. mdpi.com Organocopper(II) complexes have also been shown to catalyze C-C bond formation through electrochemical atom transfer radical addition (eATRA), where they act as a source of masked radicals. rsc.org

Similarly, carbon-heteroatom bond formation can be achieved through radical intermediates. nih.govrsc.org These reactions are crucial for introducing functional groups containing elements such as nitrogen, oxygen, sulfur, and halogens. nih.govmdpi.com Photoredox catalysis has been successfully applied to redox-neutral C-X bond formation. rsc.org Transition metal catalysis, particularly with palladium, is another well-established method for forming C-X bonds, often proceeding through oxidative addition and reductive elimination steps. nih.govresearchgate.net Electrochemistry also provides a means to form C-heteroatom bonds by unlocking polar reactivity from precursors that typically undergo radical reactions. nih.gov

The table below summarizes different methods for bond formation involving radical intermediates.

| Bond Type | Method | Description |

| C-C | Radical addition to alkenes/alkynes | A carbon-centered radical adds across a multiple bond, forming a new C-C bond and a new radical. libretexts.org |

| C-C | Photoredox catalysis (e.g., desulfonylation) | Visible light and a photocatalyst generate a radical intermediate that participates in C-C bond formation. mdpi.com |

| C-C | Electrochemical Atom Transfer Radical Addition (eATRA) | Organocopper(II) complexes act as a source of radicals that add to alkenes. rsc.org |

| C-Heteroatom | Photoredox catalysis | Visible light facilitates the formation of a C-X bond in a redox-neutral manner. rsc.org |

| C-Heteroatom | Transition metal catalysis (e.g., Palladium) | The reaction cycle often involves oxidative addition to the metal center followed by reductive elimination to form the C-X bond. nih.gov |

| C-Heteroatom | Electrochemistry | Enables polar reactivity from radical precursors for coupling with various nucleophiles. nih.gov |

Derivatization Reactions of the Amide Functionality

The amide group in this compound provides a site for further chemical modification through reactions such as N-alkylation, N-acylation, and hydrolysis.

N-Alkylation and Acylation Reactions

N-alkylation of amides, including this compound, involves the substitution of a hydrogen atom on the nitrogen with an alkyl group. This transformation is a common strategy in organic synthesis to introduce alkyl substituents. rsc.orgrsc.org Achieving regioselective N-alkylation over O-alkylation can be challenging due to the tautomerism between the amide and its enol form. organic-chemistry.org Various methods have been developed to control this selectivity, including the use of specific bases and reaction conditions. For instance, the use of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF has been reported for the N-alkylation of 2-aminothiophenes under mild conditions. In some cases, N-alkylation can be difficult and may require forcing conditions or the use of protecting groups.

N-acylation is another important derivatization of the amide nitrogen, where an acyl group is introduced. organic-chemistry.orgmdpi.com This reaction is fundamental in organic and medicinal chemistry for the synthesis of a wide range of compounds, including peptides and pharmaceuticals. mdpi.comnih.gov N-acylazoles, for example, are useful intermediates and can be prepared by reacting azoles with aldehydes under photochemical conditions without a catalyst. chemistryviews.org The table below shows examples of reagents used for N-alkylation and N-acylation.

| Reaction | Reagent Type | Examples |

| N-Alkylation | Alkyl Halides | Iodomethane, Iodoethane, Benzyl bromide rsc.org |

| N-Alkylation | Alcohols | Primary and secondary alcohols (with a catalyst) rsc.org |

| N-Alkylation | α-Keto Esters | Mediated by P(NMe₂)₃ organic-chemistry.org |

| N-Acylation | Acid Anhydrides | Used in electrochemical acylation of indazoles organic-chemistry.org |

| N-Acylation | Aldehydes | Used in catalyst-free photochemical acylation of azoles chemistryviews.org |

| N-Acylation | Benzotriazole derivatives | Used for acylation of amines in water mdpi.com |

Hydrolysis and Amide Bond Modifications

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and ammonia or an amine. masterorganicchemistry.com Amide hydrolysis is generally a slow process due to the resonance stabilization of the amide bond, often requiring heat and strong acid or base. masterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

The rate of amide bond hydrolysis can be influenced by the surrounding molecular structure. For instance, steric hindrance near the amide bond can significantly reduce the rate of hydrolysis. nih.gov Conversely, the presence of neighboring functional groups can sometimes assist in the cleavage of the amide bond under milder conditions. researchgate.net

Besides complete hydrolysis, the amide bond can undergo other modifications. For example, palladium complexes have been shown to mediate the cleavage of amide bonds under specific conditions. mdpi.com

The stability of the amide bond is crucial for the structure of proteins, where it forms the peptide linkage. masterorganicchemistry.comnist.gov However, in synthetic chemistry, the controlled cleavage or modification of amide bonds is a valuable tool for molecular transformations. masterorganicchemistry.commdpi.com

Other Significant Chemical Transformations

Beyond fundamental substitution reactions, this compound participates in a variety of other significant chemical transformations that underscore its versatility as a reactive intermediate in organic synthesis. These pathways include radical-mediated reactions, elimination reactions, and specialized nucleophilic substitutions, which open avenues to diverse molecular architectures. The inherent reactivity of the carbon-iodine bond, being the weakest among the carbon-halogen bonds, facilitates these transformations under specific conditions. chemguide.co.ukwikipedia.org

Radical-Mediated Reactions

This compound and its derivatives can undergo radical reactions, offering a powerful method for forming carbon-carbon bonds. One notable example is the triethylborane-induced atom transfer radical cyclization. kyoto-u.ac.jp In a study, while the primary focus was on the cyclization of N,N-diallyl-2-iodoacetamide, it was noted that this compound itself can participate in such radical processes. kyoto-u.ac.jp These reactions typically involve the generation of a radical at the α-carbon, which can then engage in subsequent transformations, such as addition to an alkene or cyclization, to yield more complex structures like γ-lactams. kyoto-u.ac.jp The reaction can proceed effectively in various solvents, including ionic liquids. kyoto-u.ac.jp

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N,N-diallyl-2-iodoacetamide | Triethylborane (Et3B) | Stirring under air, 25 °C | γ-Lactam | kyoto-u.ac.jp |

Dehalogenation and Dehydrohalogenation

The iodine substituent in this compound can be removed through either dehalogenation or dehydrohalogenation reactions.

Reductive Dehalogenation: This process involves the replacement of the iodine atom with a hydrogen atom, yielding propanamide. This transformation is a type of hydrogenolysis, where the C-I bond is cleaved. wikipedia.org Such reactions can be achieved using various reducing agents, often involving catalytic methods. wikipedia.orgorganic-chemistry.org

Dehydrohalogenation: This is an elimination reaction where a molecule of hydrogen iodide (HI) is removed from the substrate to form an α,β-unsaturated amide, specifically propenamide. taylorandfrancis.com This reaction typically requires a base to abstract a proton from the carbon adjacent to the one bearing the iodine, leading to the formation of a double bond. taylorandfrancis.comlibretexts.org

| Starting Material | Transformation Type | General Reagent | Product | Reference |

|---|---|---|---|---|

| This compound | Reductive Dehalogenation | Reducing Agent (e.g., H₂/Catalyst) | Propanamide | wikipedia.org |

| This compound | Dehydrohalogenation | Base | Propenamide | taylorandfrancis.com |

Reactions with Thiol Nucleophiles

This compound readily undergoes nucleophilic substitution with thiol-containing molecules. google.com In these reactions, the sulfur atom of the thiol acts as a potent nucleophile, attacking the electrophilic carbon atom and displacing the iodide leaving group. This specific reactivity is harnessed in the field of bioconjugation and materials science for the chemical modification of macromolecules. google.com By reacting this compound or similar iodoacetamides with cysteine residues in proteins or with thiol-functionalized polymers, stable thioether linkages are formed. google.com

| Reactant | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Thiol (R-SH) | Nucleophilic Substitution (SN2) | S-alkylated propanamide derivative (R-S-CH(CH₃)CONH₂) | google.com |

Advanced Applications of 2 Iodopropanamide in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

Multi-step organic synthesis often relies on the sequential introduction of functional groups and the construction of carbon-carbon bonds to achieve a target molecule. youtube.comsavemyexams.comphysicsandmathstutor.comchemistryguru.com.sg 2-Iodopropanamide serves as a critical intermediate in such synthetic sequences due to the high reactivity of the iodide leaving group, which facilitates nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at the C-2 position of the propanamide backbone.

For instance, in the synthesis of complex pharmaceutical intermediates, the iodo group can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions. This versatility allows chemists to build molecular complexity in a controlled and predictable manner. The amide group, being relatively stable under many reaction conditions, can be carried through several synthetic steps before being further transformed if necessary.

A key advantage of using this compound is the ability to perform "step-up" reactions, where the carbon chain is extended. chemistryguru.com.sg This is often achieved by converting the iodo-compound to a nitrile, which can then be hydrolyzed to a carboxylic acid, effectively adding a carbon atom to the molecule. chemistryguru.com.sg This strategy is particularly useful in the synthesis of modified amino acids and other chiral building blocks.

Precursor for Functionalized Propanamides and Propionic Acid Derivatives

The reactivity of this compound makes it an excellent precursor for a wide array of functionalized propanamides and propionic acid derivatives. The carbon-iodine bond can be readily cleaved and replaced, allowing for the synthesis of molecules with tailored properties.

One significant application is in the synthesis of α-substituted propanamides. By reacting this compound with various nucleophiles, a library of compounds can be generated with diverse functionalities at the alpha position. For example, reaction with an alkoxide can yield an α-alkoxypropanamide, while reaction with an azide (B81097) followed by reduction can produce an α-aminopropanamide.

Furthermore, the amide functionality of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-iodopropionic acid. This acid can then be used in a variety of subsequent reactions, such as esterification or conversion to an acid chloride, providing another pathway to a diverse set of propionic acid derivatives. This two-step approach, involving initial nucleophilic substitution on the iodo-compound followed by hydrolysis of the amide, provides a flexible route to a vast range of α-substituted propionic acids.

Incorporation into Macromolecular Structures

The unique reactivity of this compound also extends to the field of polymer and materials science, where it is utilized for the modification and synthesis of macromolecular structures. libretexts.orgbiorxiv.orgnih.gov

Thiol-Modified Macromolecule Synthesis using Iodopropionamide Moieties

A significant application of this compound in macromolecular chemistry is in the preparation of thiol-modified macromolecules. google.comgoogle.comnih.gov These modified polymers have important uses in biomedicine, serving as matrices for cell growth, drug delivery carriers, and wound dressings. google.com The iodopropionamide moiety is highly reactive towards thiol groups, making it an effective functional group for attaching to or cross-linking macromolecules. google.com

The process often involves reacting a macromolecule containing free thiol groups with this compound. The iodide acts as a good leaving group, allowing for the formation of a stable thioether linkage between the macromolecule and the propanamide fragment. This method provides a reliable way to introduce propanamide functionalities onto a polymer backbone, which can alter its physical and chemical properties.

For example, polysaccharides and proteins can be functionalized in this manner. google.com The resulting thiol-modified macromolecule derivatives can exhibit enhanced stability and may be designed to respond to specific biological stimuli. google.com

Applications in Polymeric Material Design

Beyond thiol modification, this compound serves as a versatile building block in the broader design of polymeric materials. researchgate.nettecnalia.comcoolmag.netmdpi.comnih.gov The ability to introduce the iodopropanamide unit into a polymer chain allows for subsequent functionalization, leading to materials with tailored properties.

For instance, polymers containing iodopropanamide moieties can be subjected to further reactions, such as cross-linking or grafting, to create complex three-dimensional networks. These materials can be designed to have specific mechanical strengths, thermal stabilities, or stimuli-responsive behaviors. The design of such functional polymers is of great interest for applications in areas like flexible electronics, biomedical devices, and smart materials. mdpi.com

Contributions to Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. wikipedia.orgmsu.eduuou.ac.inosi.lv this compound can serve as a valuable precursor in the synthesis of various heterocyclic systems.

The reactive nature of the C-I bond, coupled with the presence of the amide group, allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For example, by carefully choosing the reaction conditions and a suitable nucleophile to displace the iodide, it is possible to construct five- or six-membered rings.

Furthermore, the propanamide backbone can be incorporated into larger heterocyclic frameworks through multi-component reactions. The versatility of this compound allows it to participate in a variety of ring-forming strategies, contributing to the ever-expanding library of known heterocyclic compounds.

Utilization in Catalytic Cycles

In the realm of transition metal-catalyzed reactions, organohalides are fundamental substrates. This compound, as an alkyl iodide, can participate in various catalytic cycles, most notably those involving palladium. wikipedia.orgchemrxiv.orgnih.gov

One of the most well-known palladium-catalyzed reactions is the Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene. wikipedia.org While aryl and vinyl halides are more common, alkyl halides like this compound can also undergo similar transformations under specific conditions. The catalytic cycle typically involves the oxidative addition of the C-I bond to a low-valent palladium species. chemrxiv.orgnih.gov

Beyond the Heck reaction, this compound can be utilized in other cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. wikipedia.org In these reactions, the palladium catalyst facilitates the coupling of the propanamide moiety with an organoboron or organotin reagent, respectively. The ability to participate in these powerful bond-forming reactions makes this compound a valuable tool for synthetic chemists looking to construct complex molecules efficiently. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org

Spectroscopic Characterization and Structural Elucidation of 2 Iodopropanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopyacs.orgnumberanalytics.comorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-iodopropanamide, NMR analysis, including ¹H, ¹³C, and various 2D techniques, is essential for a complete structural assignment.

Proton (¹H) NMR Analysisacs.orglibretexts.org

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl (CH₃) group, the methine (CH) group, and the amide (NH₂) group. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the iodine atom and the carbonyl group causing significant downfield shifts for nearby protons.

The methine proton (CH-I) is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3). Conversely, the methyl protons will appear as a doublet, being split by the single methine proton (n+1 rule, where n=1). The two amide protons are diastereotopic due to the chiral center at C2 and may appear as two separate signals, each potentially a broad singlet, though their appearance can be highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and exchange rates.

Estimated ¹H NMR Data for this compound:

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.9 | Doublet | ~7 |

| CH | ~4.4 | Quartet | ~7 |

| NH₂ | ~6.5 - 7.5 | Broad Singlet(s) | - |

This table contains estimated values based on data from similar compounds like 2-iodopropane (B156323) and propanamide. docbrown.infodocbrown.info

NMR spectroscopy is a crucial tool for determining the relative and absolute stereochemistry of chiral molecules. numberanalytics.comnumberanalytics.com For derivatives of this compound with an additional chiral center, ¹H NMR can be used to distinguish between diastereomers. The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. organicchemistrydata.org

Diastereomers will have different populations of conformers, leading to distinct, averaged coupling constants. By measuring the ³J values, chemists can deduce the preferred spatial arrangement of substituents around a bond. longdom.org Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space, providing definitive evidence for stereochemical assignments. beilstein-journals.org For example, a study on diastereomeric pairs can reveal unique correlation patterns in their COSY spectra, indicating differences in their stereochemical arrangement. longdom.org

Chemical Shifts and Coupling Patterns

Carbon-13 (¹³C) NMR Analysisdocbrown.infodocbrown.info

In the proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are expected, corresponding to the three carbon environments: the carbonyl carbon (C=O), the iodine-bearing methine carbon (CH-I), and the methyl carbon (CH₃).

The carbonyl carbon is the most deshielded and appears furthest downfield, typically in the 170-175 ppm range. The methine carbon, bonded to the highly electronegative iodine atom, will also be significantly deshielded compared to a standard alkyl carbon. The methyl carbon will be the most shielded, appearing furthest upfield.

Estimated ¹³C NMR Data for this compound:

| Carbon | Estimated Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~173 |

| CH-I | ~20-25 |

| CH₃ | ~25-30 |

This table contains estimated values based on data from similar compounds like 2-iodopropane and propanamide. docbrown.infodocbrown.info The chemical shift for the CH-I carbon in 2-iodopropane is reported at 21.1 ppm, while the methyl carbons are at 31.2 ppm. docbrown.info

Heteronuclear NMR Spectroscopic Analysisacs.orgacs.org

Heteronuclear NMR experiments probe the coupling between different types of nuclei, most commonly ¹H and ¹³C. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable for definitively assigning which protons are attached to which carbons. osu.edu In an HSQC spectrum of this compound, cross-peaks would appear correlating the ¹H signal of the methine proton to the ¹³C signal of the methine carbon, and the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbon. The amide protons would show correlations to the amide nitrogen in a ¹H-¹⁵N HSQC experiment. acs.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)acs.orgrsc.orgnih.gov

To fully elucidate the structure and confirm assignments, a suite of 2D NMR experiments is often employed. acs.orgrsc.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the methine (CH) quartet and the methyl (CH₃) doublet, confirming their connectivity. longdom.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): As mentioned above, this experiment correlates protons directly to the carbons they are attached to. It provides an unambiguous link between the ¹H and ¹³C spectra. osu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). mdpi.commdpi.com For this compound, an HMBC spectrum would be expected to show the following key correlations:

A correlation between the methyl protons (CH₃) and the carbonyl carbon (C=O) (³J coupling).

A correlation between the methine proton (CH) and the carbonyl carbon (C=O) (²J coupling).

Correlations between the amide protons (NH₂) and the carbonyl carbon (C=O) (²J coupling).

These 2D techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the covalent structure of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. anton-paar.com The resulting spectra offer a molecular fingerprint, revealing the presence of specific functional groups and providing insights into molecular structure and bonding. mdpi.com

The vibrational spectrum of this compound is dominated by absorptions arising from the amide group and the carbon-iodine bond. The amide group gives rise to several characteristic bands. acs.org The N-H stretching vibrations of a primary amide typically appear as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The amide I band, which is primarily due to the C=O stretching vibration, is found in the 1600–1800 cm⁻¹ range. acs.org The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, occurs between 1470–1570 cm⁻¹. acs.org

The carbon-iodine (C-I) stretching vibration is found at lower frequencies, typically in the far-infrared region around 500 cm⁻¹. ru.nl Its position can be influenced by the substitution pattern and conformation of the molecule. For instance, in 2-iodopropane, characteristic C-I stretching absorptions are observed at approximately 500 cm⁻¹.

Raman spectroscopy provides complementary information. In Raman spectra, non-polar bonds with easily polarizable electron clouds tend to produce strong signals. anton-paar.com Therefore, the C-I bond is expected to show a distinct Raman signal. Studies on related compounds like heptafluoro-2-iodopropane have utilized Raman spectroscopy to investigate halogen bonding and associated vibrational shifts. researchgate.net

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 | Weak | Strong |

| Amide (C=O) | Amide I Stretch | 1630 - 1680 | Moderate | Strong |

| Amide (N-H, C-N) | Amide II Bend & Stretch | 1550 - 1640 | Weak | Moderate |

| C-H | Stretch | 2850 - 3000 | Strong | Strong |

| C-H | Bend | 1370 - 1470 | Moderate | Moderate |

| C-I | Stretch | ~500 | Strong | Weak |

Modern advancements in IR spectroscopy offer enhanced sensitivity and spatial resolution.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is the standard method for acquiring infrared spectra, offering high speed and sensitivity. syntechinnovation.com The use of an Attenuated Total Reflection (ATR) accessory simplifies sample handling, allowing for the direct analysis of solid or liquid samples with minimal preparation. syntechinnovation.com

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: QCL-IR utilizes high-powered quantum cascade lasers as the light source, providing significantly higher brightness than traditional sources. This enables high-resolution imaging and the analysis of small sample areas.

Optical Photothermal Infrared (O-PTIR) Spectroscopy: This technique combines a tunable IR laser with a visible probe laser to detect photothermal expansion in a sample. It overcomes the diffraction limit of conventional IR spectroscopy, achieving sub-micron spatial resolution.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR also provides IR spectra with nanoscale spatial resolution. edinst.com It uses the tip of an atomic force microscope to detect the local thermal expansion of a sample induced by the absorption of tunable IR radiation.

These advanced techniques, particularly two-dimensional infrared (2D IR) spectroscopy, can be applied to study the conformational dynamics and intermolecular interactions of this compound and its derivatives, similar to how they are used to elucidate the secondary structure of proteins by analyzing amide I and II vibrational couplings. acs.orgmit.edu

Vibrational Analysis of Amide and C-I Bonds

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. uni-saarland.de

High-resolution mass spectrometry (HRMS) measures m/z values to several decimal places. neu.edu.tr This high accuracy allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₃H₆INO), the exact mass can be calculated using the precise masses of its constituent isotopes. This calculated exact mass can then be compared to the experimentally measured value from HRMS to confirm the molecular formula.

Table 2: Exact Mass Calculation for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.00000 | 3 | 36.00000 |

| Hydrogen | ¹H | 1.00783 | 6 | 6.04698 |

| Iodine | ¹²⁷I | 126.90447 | 1 | 126.90447 |

| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |

| Oxygen | ¹⁶O | 15.99491 | 1 | 15.99491 |

| Total | 198.94943 |

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a valuable tool for structure elucidation. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions.

The C-I bond is relatively weak and its cleavage is a dominant fragmentation pathway for iodoalkanes. jove.com This would lead to the loss of an iodine radical (I•) or an iodine cation (I⁺). Another common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. nih.gov For this compound, this would involve the cleavage of the C-C bond between the carbonyl carbon and the iodine-bearing carbon, or the N-CO bond cleavage. nih.gov McLafferty rearrangement is also a possibility for amides with sufficiently long alkyl chains on the nitrogen.

Key predicted fragments for this compound include:

[M - I]⁺: Loss of the iodine atom.

[CH₃CHCONH₂]⁺: Resulting from C-I bond cleavage.

[CONH₂]⁺: A characteristic fragment for primary amides, with an m/z of 44. nih.gov

[I]⁺: The iodine cation at m/z 127.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. acs.org For this compound, the primary chromophores are the amide group and the carbon-iodine bond.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful analytical technique used to determine the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.orglibretexts.org When a molecule absorbs a photon of a known energy (hν), an electron is emitted. The kinetic energy (KE) of this photoelectron is measured, and the binding energy (BE), or ionization energy (IE), of the electron can be determined by the following relationship, derived from the photoelectric effect:

BE = hν - KE

The technique is broadly divided into two categories based on the radiation source: Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons to probe valence electrons, and X-ray Photoelectron Spectroscopy (XPS), which employs X-rays to ionize core electrons. libretexts.org A photoelectron spectrum consists of a plot of the number of emitted photoelectrons versus their binding energy. Each band in the spectrum corresponds to the ionization of an electron from a different molecular orbital (MO). libretexts.org The fine structure observed within these bands can also provide information about the vibrational energy levels of the resulting cation. libretexts.org

While specific, dedicated studies on the photoelectron spectrum of this compound are not extensively documented in the surveyed literature, its spectral features can be reliably predicted by examining the characteristic ionizations of its constituent functional groups: the iodoalkane and the amide moieties.

Detailed Research Findings

Analysis of the Iodoalkane Moiety

The lowest binding energy region of the photoelectron spectrum of an iodoalkane is dominated by the ionization of the non-bonding 5p lone-pair electrons of the iodine atom. cdnsciencepub.comcapes.gov.br Due to spin-orbit coupling, the resulting cation can exist in two states (²E₃/₂ and ²E₁/₂), leading to two distinct and sharp bands in the spectrum. capes.gov.br Studies on a series of iodoalkanes have systematically characterized these ionization potentials. For instance, the high-resolution photoelectron spectrum of 2-iodopropane, the closest structural analog without the amide group, shows these two bands clearly separated. cdnsciencepub.comcdnsciencepub.com The ionization energies for various small iodoalkanes are presented below, illustrating the influence of the alkyl group on the iodine lone-pair orbitals.

Table 1: Vertical Ionization Potentials (IP) for Selected Iodoalkanes

| Compound | First IP (eV) (²E₁/₂) | Second IP (eV) (²E₃/₂) |

| Iodomethane | 9.54 | 10.16 |

| Iodoethane | 9.37 | 9.92 |

| 1-Iodopropane | 9.26 | 9.80 |

| 2-Iodopropane | 9.17 | 9.69 |

Data sourced from high-resolution He(I) photoelectron spectra. cdnsciencepub.com

Analysis of the Amide Moiety

The photoelectron spectra of simple amides reveal ionizations from the amide group's molecular orbitals at higher energies compared to the iodine lone pairs. The two highest occupied molecular orbitals in a simple, planar amide are typically the oxygen non-bonding orbital (nₒ) and the π-system orbital (π₂), which is formed by the interaction of the nitrogen lone pair with the carbonyl π-bond. acs.orgcdnsciencepub.com In formamide (B127407) and acetamide (B32628), the highest occupied molecular orbital is assigned to the oxygen lone pair, which is largely localized on the oxygen atom and lies in the molecular plane. The next orbital is the π₂ orbital, which has contributions from the nitrogen 2p, carbon 2p, and oxygen 2p orbitals. acs.orgresearchgate.net The adiabatic ionization energies for formamide and acetamide have been determined with high precision.

Table 2: Adiabatic Ionization Energies for Formamide and Acetamide

| Compound | IP (X̃⁺ state) (eV) | IP (Ã⁺ state) (eV) |

| Formamide | 10.236 | 10.643 |

| Acetamide | 9.734 | 10.282 |

Data sourced from threshold photoelectron photoion coincidence spectroscopy. acs.orgresearchgate.net

Predicted Spectroscopic Features for this compound

By combining the analyses of the iodoalkane and amide functional groups, the key features of the this compound photoelectron spectrum can be inferred:

Low Binding Energy Region (approx. 9-10 eV): The spectrum is expected to begin with two sharp, well-defined peaks corresponding to the ionization of the 5p non-bonding electrons from the iodine atom, split by spin-orbit coupling. Based on the data for 2-iodopropane, these bands would likely appear around 9.1-9.7 eV. cdnsciencepub.com

Higher Binding Energy Region (approx. >10 eV): Following the iodine peaks, broader bands corresponding to the amide group's molecular orbitals will appear. The first of these would likely be from the oxygen lone pair (nₒ), followed by the amide π₂ orbital. The presence of the electronegative iodine atom on the adjacent carbon would likely cause an inductive shift, increasing the binding energies of these amide orbitals compared to those in propanamide.

Sigma Framework Ionizations: At even higher binding energies (>11-12 eV), a series of broad, overlapping bands corresponding to the ionization of electrons from the C-C, C-H, C-N, and C-I sigma (σ) bonds would be present.

Theoretical calculations, such as those based on density functional theory (DFT), would be instrumental in providing a more precise assignment of the molecular orbitals and confirming the ordering and energies of the ionization bands. cdnsciencepub.comdiva-portal.org

Crystallographic Analysis and Solid State Structure of 2 Iodopropanamide

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. The methodology relies on the diffraction of an X-ray beam by the ordered atomic lattice of a single crystal. Analysis of the diffraction pattern allows for the calculation of an electron density map, from which atomic positions, bond lengths, and angles can be elucidated.

The prerequisite for a single-crystal X-ray diffraction study is the cultivation of high-quality crystals. For 2-iodopropanamide, this would typically involve its dissolution in an appropriate solvent, followed by slow evaporation, vapor diffusion, or controlled cooling to promote the formation of well-ordered single crystals. The quality of these crystals would then be evaluated based on their size, clarity, and well-defined morphology using optical microscopy.

Specific protocols for the crystal growth of this compound and subsequent quality assessment are not documented in the searched scientific literature.

A suitable single crystal of this compound would be mounted on a goniometer head in a diffractometer. The crystal would then be subjected to a monochromatic X-ray beam, and the resulting diffraction pattern would be recorded by a detector as the crystal is rotated. The collected raw data would undergo processing, which involves indexing the reflections, integrating their intensities, and applying corrections for experimental variables such as absorption and polarization to yield a final dataset for structure solution.

As no public crystal structure determination for this compound has been found, the specific parameters for diffraction data collection and processing are not available.

The processed diffraction data would be utilized to solve the crystal structure. For a small organic molecule like this compound, methods such as direct methods or Patterson analysis would likely be employed to obtain an initial structural model. This model would then be optimized through a process of refinement, where atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated and experimentally observed structure factors.

In the absence of a published crystal structure, the details regarding the structure determination and refinement methods for this compound remain unknown.

With a determined crystal structure, the arrangement of this compound molecules within the crystal lattice, or crystal packing, could be analyzed in detail. This analysis would focus on identifying and quantifying the intermolecular forces that stabilize the crystal structure. Key interactions would likely include hydrogen bonds, given the amide functionality (N-H···O), and potentially halogen bonding, where the iodine atom acts as a halogen bond donor to an electronegative atom like oxygen or nitrogen (C-I···O or C-I···N). For instance, a study on other iodo-amides, specifically cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide and cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide, revealed the presence of short C—I···O halogen bonds that dictate the formation of chains and dimers in their respective crystal structures. mdpi.com

A definitive analysis of the crystal packing and intermolecular interactions for this compound is not possible without its experimentally determined crystal structure.

Structure Determination and Refinement Methods

Electron Crystallography

Electron crystallography is a structural determination technique that utilizes a beam of electrons rather than X-rays. It is particularly advantageous for studying crystalline materials that are too small for conventional X-ray diffraction, such as nanocrystals.

There is no evidence in the surveyed literature to suggest that electron crystallography has been applied to study the structure of this compound.

Polymorphism and Solid-State Characteristics

Polymorphism refers to the capacity of a solid compound to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. Different polymorphs can exhibit varying physicochemical properties. An investigation into the polymorphism of this compound would involve systematic crystallization experiments under diverse conditions (e.g., different solvents, temperatures, and crystallization rates) to isolate potential polymorphic forms. These forms would then be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

No studies concerning the polymorphism or other solid-state characteristics of this compound have been reported in the public scientific domain.

Correlation between Solid-State Structure and Reactivity

The reactivity of a molecule in the solid state is intrinsically linked to its crystal structure. Unlike reactions in solution where molecules are randomly oriented and have high mobility, solid-state reactions are topochemically controlled, meaning the proximity and orientation of reacting functional groups within the crystal lattice are paramount. The correlation between the solid-state structure of this compound and its potential reactivity is therefore a direct consequence of its molecular packing.

The key reactive centers in this compound are the C-I bond, which is susceptible to nucleophilic substitution and radical reactions, and the amide group itself, which can participate in various transformations. The arrangement of these groups, as dictated by the hydrogen-bonding network and other intermolecular forces, will determine the feasibility and outcome of any solid-state reaction.

One area of significant interest is the potential for topochemical polymerization or cycloaddition reactions. For such reactions to occur, the reactive moieties of adjacent molecules must be aligned in a specific geometry. For example, [2π + 2π] cycloaddition reactions, which have been observed in the crystalline state for some unsaturated amide derivatives like thyminyl propanamide, require the double bonds of neighboring molecules to be parallel and within a specific distance (typically less than 4.2 Å). nih.gov While this compound does not possess a double bond for this specific reaction, the principle of geometric control is broadly applicable.

The reactivity of the C-I bond is also highly dependent on its accessibility within the crystal lattice. The hydrogen-bonded amide dimers create a relatively rigid framework. The iodine atoms will be positioned in a specific orientation relative to the amide backbone. If the crystal packing brings a nucleophilic atom from a neighboring molecule (such as the oxygen of a carbonyl group) into close proximity with the carbon atom of the C-I bond, a solid-state nucleophilic substitution reaction could be envisioned, potentially triggered by heat or irradiation.

Furthermore, the strength and directionality of intermolecular interactions can influence bond lability. The formation of halogen bonds (C-I···O), for instance, can polarize the C-I bond, making it more susceptible to cleavage. The photolytic cleavage of the C-I bond to generate radicals is a known process for iodo-organic compounds. In the solid state, the fate of the resulting radicals would be determined by the surrounding molecular environment. The radical could abstract a hydrogen atom from a neighboring molecule or participate in a chain reaction, with the regioselectivity and stereoselectivity of the products being dictated by the crystal lattice.

Theoretical and Computational Investigations of 2 Iodopropanamide

Quantum Chemical Calculations

Quantum chemical calculations are founded on solving the Schrödinger equation for a given molecular system, offering insights into its electronic properties and energy. routledge.com These calculations range from ab initio methods to Density Functional Theory (DFT), which balances computational cost with accuracy and is widely used for studying organic molecules. rsc.orgphyschemres.org

An analysis of the electronic structure of 2-iodopropanamide would reveal the distribution of electrons within the molecule, which governs its chemical properties and bonding. weebly.comuk.com Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges and analyze orbital interactions. cam.ac.uk

This analysis would quantify the electronegativity differences between atoms. For instance, the iodine atom, being highly polarizable, and the electronegative oxygen and nitrogen atoms in the amide group significantly influence the electron density distribution. The C-I bond is expected to be a key feature, as its relative weakness and polarity are central to the molecule's potential reactivity. The analysis would also detail the nature of the covalent bonds, distinguishing between sigma (σ) and pi (π) bonds, such as the pi-system of the carbonyl (C=O) group. highland.edu

Table 1: Illustrative Mulliken Atomic Charges for this compound (Note: These values are representative examples of what a quantum chemical calculation might produce and are for illustrative purposes only.)

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.50 |

| N (amide) | -0.45 |

| Cα (chiral) | +0.10 |

| I (iodo) | -0.05 |

| H (on N) | +0.20 |

| H (on Cα) | +0.08 |

| Cβ (methyl) | -0.15 |

| H (on Cβ) | +0.07 |